Boc-asp(ocpent)-OH

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

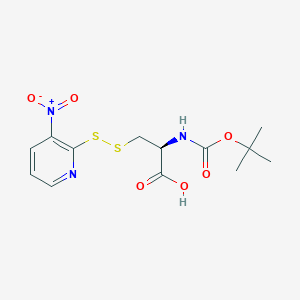

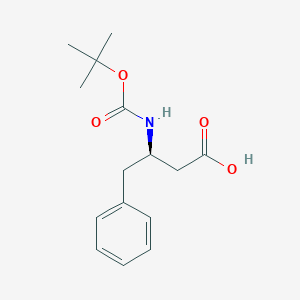

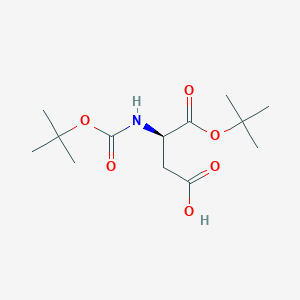

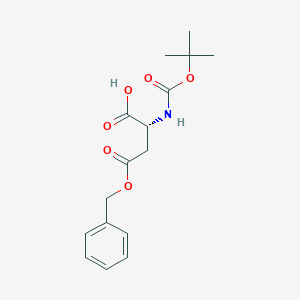

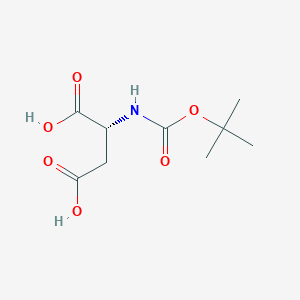

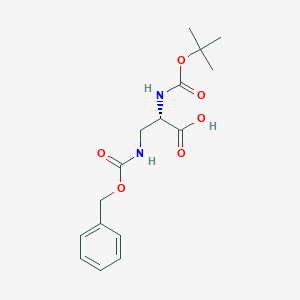

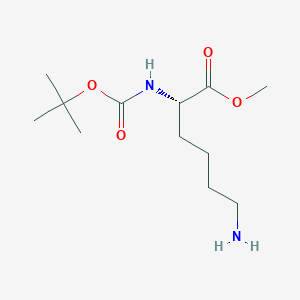

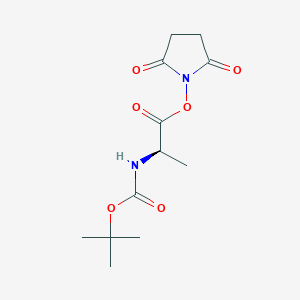

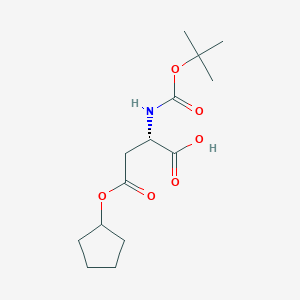

“Boc-asp(ocpent)-OH” is a derivative of aspartic acid . The “Boc” in its name refers to the tert-butyloxycarbonyl (Boc) group, which is used as the Nα-amino protecting group in peptide synthesis .

Synthesis Analysis

The synthesis of dipeptide systems, such as “Boc-asp(ocpent)-OH”, can be achieved through a TiCl4-assisted condensation reaction . The reaction of N-protected amino acids with amino acid methyl esters in pyridine and in the presence of TiCl4 furnishes the corresponding dipeptides with high yields and diastereoselectivity . Another method involves the use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

Molecular Structure Analysis

The molecular structure of “Boc-asp(ocpent)-OH” is characterized by the presence of the Boc group, which is stable towards most nucleophiles and bases .

Chemical Reactions Analysis

The chemical reactions involving “Boc-asp(ocpent)-OH” primarily involve the formation of the peptide bond . The use of titanium tetrachloride as a condensing agent has been shown to be successful for the synthesis of dipeptide systems .

Physical And Chemical Properties Analysis

“Boc-asp(ocpent)-OH” has a molecular weight of 301.34 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 301.15253745 g/mol . It has a topological polar surface area of 102 Ų .

科研应用

肽合成和修饰

Boc-asp(ocpent)-OH作为一种保护氨基酸衍生物,主要用于肽的合成。保护基(Boc)被用来防止肽合成过程中的意外反应。例如,在研究人类纤维蛋白肽-A的受保护六肽序列的合成过程中,使用了Boc-asp(ocpent)-OH以确保选择性反应过程 (Channabasavaiah & Sivanandaiah, 1973)。类似地,通过涉及基于Boc的保护方案,合成了对应于牛胰脏核糖核酸酶的部分受保护七肽 (Hoogerhout, Schattenkerk, & Kerling, 2010)。

酰胺基团水解

在研究Asn/Gln含肽中酰胺基团的水解过程中,Boc-asp(ocpent)-OH及相关化合物被皂化以产生Asp/Glu含肽。该研究突出了水解过程中的化学转化和中间体形成,展示了Boc-asp(ocpent)-OH在理解肽化学中的重要性 (Onoprienko, Yelin, & Miroshnikov, 2000)。

固相介导的环化

固相合成环肽在药物开发和生物化学研究中至关重要,涉及Boc-asp(ocpent)-OH。观察到使用基于Boc的保护方案可能导致对映异构化,这在合成过程中是一个重要考虑因素。这项研究有助于理解肽环化中的挑战和解决方案 (Valero, Giralt, & Andreu, 1996)。

水解中的催化活性

在研究肽的催化活性时,使用Boc-asp(ocpent)-OH衍生物来研究对对硝基苯乙酸酯的水解。这项研究提供了关于肽的催化作用以及特定氨基酸序列对这些活性的影响的见解 (Nishi, Morishige, Tsutsumi, & Nakajima, 1983)。

磷酸化肽的合成

Boc-asp(ocpent)-OH已被用于合成磷酸化肽,这对于研究蛋白质功能和信号通路至关重要。从Boc-asp(ocpent)-OH合成Boc-Abu(PO3Me2)-OH展示了这种化合物在创建复杂磷酸化肽中的多功能性 (Tong, Perich, & Johns, 1992)。

性质

IUPAC Name |

(2S)-4-cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO6/c1-14(2,3)21-13(19)15-10(12(17)18)8-11(16)20-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNUOIDFRKKMRF-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC1CCCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-asp(ocpent)-OH | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。